4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a combination of pyrimidine, thiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine is synthesized through the cyclization of appropriate β-dicarbonyl compounds with guanidine.
Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Acylation: The final step involves the acylation of the coupled product with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted benzamide and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicinal chemistry, 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzoic acid
- 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzylamine
Uniqueness
The uniqueness of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with potentially improved efficacy and reduced side effects compared to similar compounds.
Properties
IUPAC Name |
4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-10-7-11(2)21-17(20-10)24-18-23-14(9-27-18)8-15(25)22-13-5-3-12(4-6-13)16(19)26/h3-7,9H,8H2,1-2H3,(H2,19,26)(H,22,25)(H,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOLDLBPOLLZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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